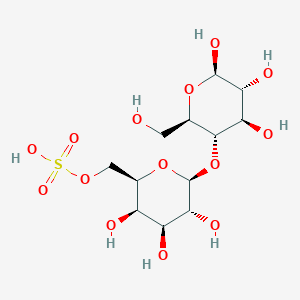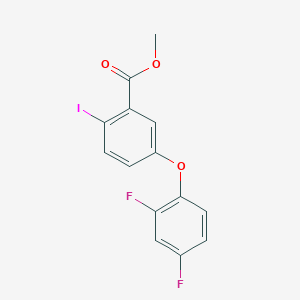
Methyl 5-(2,4-difluorophenoxy)-2-iodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(2,4-difluorophenoxy)-2-iodobenzoate is an organic compound with a complex structure that includes fluorine, iodine, and phenoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2,4-difluorophenoxy)-2-iodobenzoate typically involves multiple steps. One common method includes the iodination of a precursor compound followed by esterification. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity. For instance, the iodination step may involve the use of iodine and a suitable oxidizing agent, while the esterification step could involve methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(2,4-difluorophenoxy)-2-iodobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, such as halogen exchange.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Common reagents include sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents include halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Methyl 5-(2,4-difluorophenoxy)-2-iodobenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 5-(2,4-difluorophenoxy)-2-iodobenzoate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways and processes. For example, the compound may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular function.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate: This compound has similar structural features but includes chlorine and nitro groups instead of fluorine and iodine.
Methyl 5-(2,4-difluorophenoxy)-2-nitrobenzoate: This compound is similar but includes a nitro group instead of an iodine atom.
Uniqueness
Methyl 5-(2,4-difluorophenoxy)-2-iodobenzoate is unique due to the presence of both fluorine and iodine atoms, which can impart distinct chemical properties such as increased reactivity and specific binding affinities. These features make it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C14H9F2IO3 |
|---|---|
Peso molecular |
390.12 g/mol |
Nombre IUPAC |
methyl 5-(2,4-difluorophenoxy)-2-iodobenzoate |
InChI |
InChI=1S/C14H9F2IO3/c1-19-14(18)10-7-9(3-4-12(10)17)20-13-5-2-8(15)6-11(13)16/h2-7H,1H3 |
Clave InChI |
MWXMOPRQJFPHQV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium ((1R,4S,Z)-3-(4-(hydroxymethyl)benzylidene)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B13862537.png)
![methyl (2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B13862548.png)

![(3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-tert-butyldiphenylsilyloxy-3-(4-fluorophenyl)propyl]-4-(4-hydroxyphenyl)-2-azetidinone](/img/structure/B13862560.png)
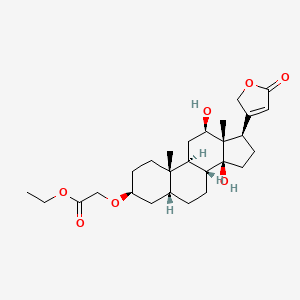
![3-[[3-(Trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride](/img/structure/B13862580.png)
![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B13862584.png)
![ethyl [11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] carbonate](/img/structure/B13862588.png)
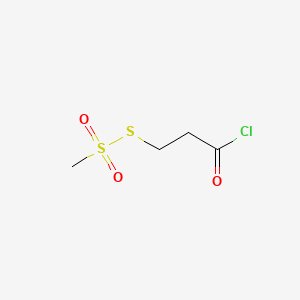
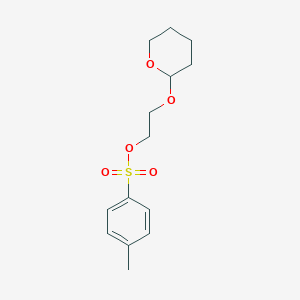
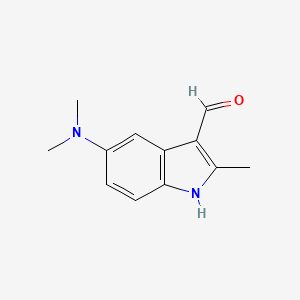
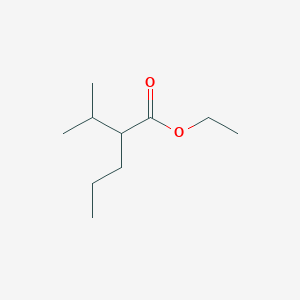
![(1R,3R,5S,6S,7S,8S)-8-Butyl-6,7-dihydroxy-3-(((S)-3-hydroxy-2-phenylpropanoyl)oxy)-8-methyl-8-azabicyclo[3.2.1]octan-8-ium Bromide](/img/structure/B13862606.png)
